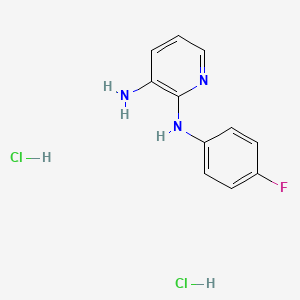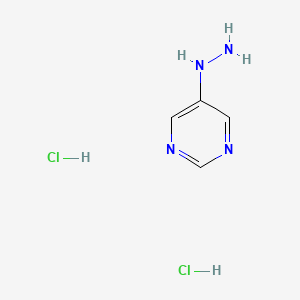
N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride
Overview
Description
“N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride” is a chemical compound with the CAS Number 41010-70-2 . It has a molecular weight of 203.22 . The IUPAC name for this compound is N2-(4-fluorophenyl)-2,3-pyridinediamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10FN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
High Glass Transition and Thermal Stability
N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride derivatives have been utilized in creating novel polyimides with high glass transition temperatures and excellent thermal stability. These polymers, derived from diamines containing heterocyclic pyridine and triphenylamine groups, exhibit properties like solubility in organic solvents, thermal conversion into tough and flexible films, and strong orange fluorescence after protonation, making them suitable for various industrial applications (Wang et al., 2008).
Fluorescent Chemosensors
These compounds are also integral in the development of novel fluorescent chemosensors. Polyimides created from these diamines show potential as "off–on" fluorescent switchers for acids due to their unique UV–vis absorption and fluorescence properties (Wang et al., 2008).
Radioactive Synthesis
In radioactive synthesis, these compounds have been used to create candidates for imaging dopamine D4 receptors. One such compound, synthesized via electrophilic fluorination, exhibited high specific radioactivity and was evaluated for its distribution within rat brains, highlighting its potential in neurological imaging (Eskola et al., 2002).
Electrochemical and Electrochromic Properties
These diamine derivatives contribute to the synthesis of novel polyimides with distinctive electrochemical and electrochromic properties. They have been used to produce polymers with high dielectric constants and excellent thermal stability, which are cast into flexible films. These polymers are significant for their potential applications in electronic devices due to their thermal, optical, and mechanical properties (Liaw et al., 2007).
Fluoroionophores for Metal Recognition
Diamine-salicylaldehyde derivatives based on these compounds have been developed as fluoroionophores. These compounds can chelate specific metal cations and have been explored for cellular metal staining, indicating their potential in biochemical and medical research (Hong et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-N-(4-fluorophenyl)pyridine-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3.2ClH/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11;;/h1-7H,13H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKNSDRZNCGOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester](/img/structure/B1408295.png)
![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1408296.png)
![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1408297.png)
amino]butanoic acid](/img/structure/B1408299.png)

![1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408302.png)
![Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate](/img/structure/B1408303.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1408307.png)
![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)
